![molecular formula C19H19N5O4S B4062784 2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4062784.png)
2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide
Overview
Description
2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide is 413.11577528 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Chemical Structure Analysis
Research on compounds structurally related to the specified chemical, such as orcinolic derivatives, reveals insights into their synthesis, crystal structure, DFT calculations, and optical properties. Studies on orcinolic derivatives, including their absorption bands and shifts upon interaction with specific ions, provide a foundational understanding of the chemical behavior and potential applications of related compounds in sensing and molecular recognition (Wannalerse et al., 2022).
Photoreaction and Environmental Stability
Investigations into the photoreactions of related compounds, such as flutamide in various solvents, highlight the chemical stability and reactivity under UV light exposure. This research is crucial for understanding the environmental fate and degradation pathways of these compounds, potentially guiding the design of more stable or environmentally friendly derivatives (Watanabe et al., 2015).
Bioactive Derivatives and Biological Activity
The synthesis and biological evaluation of nitrosylated and nitrated derivatives of related compounds, focusing on their antimicrobial and phytotoxic effects, offer insights into their potential as bioactive molecules. These studies contribute to the understanding of how structural modifications impact biological activity, paving the way for the development of new therapeutic agents or agricultural chemicals (Girel et al., 2022).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of thiazole derivatives as anticancer agents demonstrates the potential medicinal applications of compounds structurally related to the one . These studies explore the anticancer activity of synthesized compounds, providing valuable data for the development of new treatments (Evren et al., 2019).
properties
IUPAC Name |
2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-13-6-3-4-9-16(13)28-11-17-21-22-19(23(17)2)29-12-18(25)20-14-7-5-8-15(10-14)24(26)27/h3-10H,11-12H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKLTQSIUSXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.